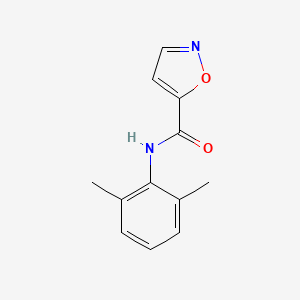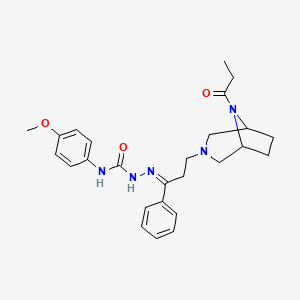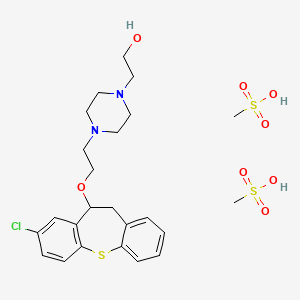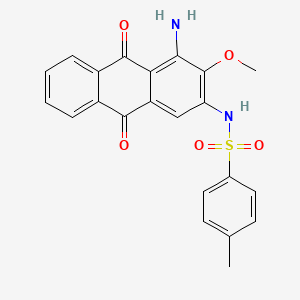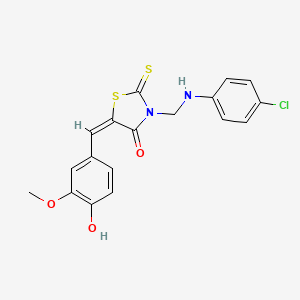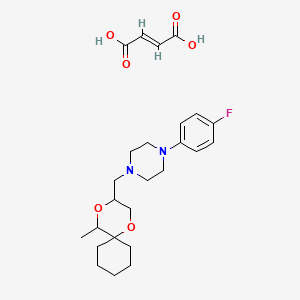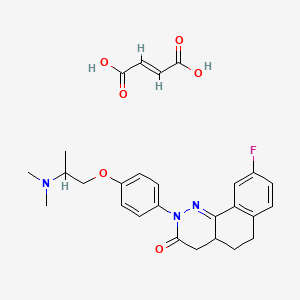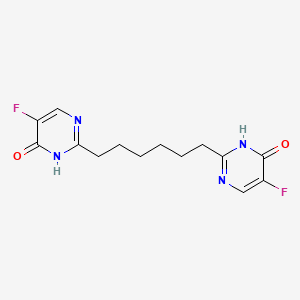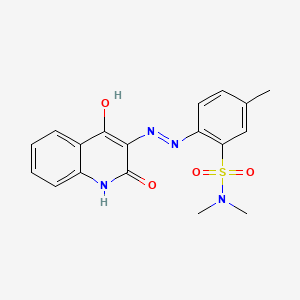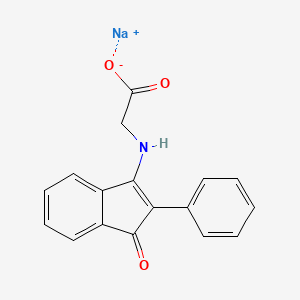
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is a complex organic compound with a unique structure that includes azo, sulfonyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The resulting azo compound is then subjected to sulfonylation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo and sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The ester group can be hydrolyzed to release the active compound in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxyphenyl)sulphonyl)ethyl acetate
- 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methylphenyl)sulphonyl)ethyl propionate
Uniqueness
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
85455-45-4 |
|---|---|
Molecular Formula |
C25H34N4O6S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-5-methoxy-2-methylphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C25H34N4O6S/c1-7-25(31)35-12-13-36(32,33)24-16-23(34-6)22(14-17(24)4)28-27-20-11-10-19(29(8-2)9-3)15-21(20)26-18(5)30/h10-11,14-16H,7-9,12-13H2,1-6H3,(H,26,30) |
InChI Key |
QNHFJOWAGUXXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1C)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



